![molecular formula C17H18N2O2S B2828690 N-methyl-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893100-91-9](/img/structure/B2828690.png)
N-methyl-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs have been synthesized by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of novel thiophene derivatives using related compounds as precursors, highlighting their significance in developing new materials and drugs. For instance, the reaction of cyclopenta[b]thiophene derivative with phenylisothiocyanate led to the creation of thiourea derivative, which was further reacted to yield various pyrimidine derivatives. These compounds were evaluated for anticonvulsant, behavioral, and CNS antidepressant activities, showing their potential in therapeutic applications (El-Sharkawy, 2012).
Biological Activity Studies
The synthesized thiophene derivatives from related compounds have been studied for their biological activities, including antibiotic, antibacterial, and anti-inflammatory properties. This research is crucial for discovering new drugs and understanding how structural variations in molecules affect their biological activities. For example, a study synthesized 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives, which were evaluated as antibiotics against various bacteria, demonstrating the role of such compounds in drug discovery (Ahmed, 2007).
Mechanism of Action
Target of Action
This compound is a thiophene derivative , and thiophene-based analogs have been studied for their potential as biologically active compounds . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Biochemical Pathways
As a thiophene derivative, it may potentially influence a variety of biological effects . .
Result of Action
As a thiophene derivative, it may potentially exhibit a variety of pharmacological properties . .
Future Directions
properties
IUPAC Name |
N-methyl-2-[(2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-18-16(21)15-12-8-5-9-13(12)22-17(15)19-14(20)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYAZDDGPVWQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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